Cas no 877644-70-7 (methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate structure
877644-70-7 structure
商品名:methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
CAS番号:877644-70-7
MF:C20H21N5O4
メガワット:395.411844015121
CID:6432679
PubChem ID:16610546

methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
    • Z235558586
    • VU0491308-1
    • 877644-70-7
    • SR-01000021785-1
    • methyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
    • methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
    • SR-01000021785
    • F2542-0936
    • AKOS001368950
    • インチ: 1S/C20H21N5O4/c1-11-6-8-14(9-7-11)24-12(2)13(3)25-16-17(21-19(24)25)22(4)20(28)23(18(16)27)10-15(26)29-5/h6-9H,10H2,1-5H3
    • InChIKey: DBPFUEPBPZSRDA-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])C(=O)OC([H])([H])[H])=O)N=C1N(C3C([H])=C([H])C(C([H])([H])[H])=C([H])C=3[H])C(C([H])([H])[H])=C(C([H])([H])[H])N12

計算された属性

  • せいみつぶんしりょう: 395.15935417g/mol
  • どういたいしつりょう: 395.15935417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 694
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2542-0936-20μmol
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-70-7 90%+
20μmol
$79.0 2023-08-07
Life Chemicals
F2542-0936-5mg
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-70-7 90%+
5mg
$69.0 2023-08-07
Life Chemicals
F2542-0936-10μmol
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-70-7 90%+
10μmol
$69.0 2023-08-07
Life Chemicals
F2542-0936-30mg
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-70-7 90%+
30mg
$119.0 2023-08-07
Life Chemicals
F2542-0936-100mg
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-70-7 90%+
100mg
$248.0 2023-08-07
Life Chemicals
F2542-0936-2μmol
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-70-7 90%+
2μmol
$57.0 2023-08-07
Life Chemicals
F2542-0936-10mg
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-70-7 90%+
10mg
$79.0 2023-08-07
Life Chemicals
F2542-0936-3mg
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-70-7 90%+
3mg
$63.0 2023-08-07
Life Chemicals
F2542-0936-40mg
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-70-7 90%+
40mg
$140.0 2023-08-07
Life Chemicals
F2542-0936-50mg
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
877644-70-7 90%+
50mg
$160.0 2023-08-07

methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 関連文献

methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetateに関する追加情報

Recent Advances in the Study of Methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetate (CAS: 877644-70-7)

The compound methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetate (CAS: 877644-70-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The imidazopurin core structure, combined with the methylphenyl and acetate functional groups, contributes to its high binding affinity and selectivity. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between this compound and its target proteins, providing valuable insights for further drug development.

In vitro and in vivo experiments have demonstrated promising results, with the compound exhibiting significant efficacy in reducing tumor growth and inflammation in preclinical models. Notably, its pharmacokinetic profile, including bioavailability and metabolic stability, has been characterized, suggesting potential for oral administration. However, challenges such as off-target effects and optimal dosing regimens remain areas of active investigation.

Ongoing research is exploring the compound's potential in combination therapies, particularly with existing chemotherapeutic agents and immunomodulators. Preliminary data indicate synergistic effects, which could enhance therapeutic outcomes while minimizing adverse effects. Additionally, structural analogs of 877644-70-7 are being synthesized to optimize its pharmacological properties and expand its therapeutic applications.

In conclusion, methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetate represents a promising candidate for further development in targeted therapies. Continued research efforts are essential to fully understand its mechanism of action, refine its therapeutic potential, and address any remaining challenges in its clinical translation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd